N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine
Overview
Description
N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their significant roles in various fields such as organic electronics, photophysics, and materials science. This particular compound is characterized by its unique structure, which includes two anthracene units connected through a nitrogen atom, each substituted with phenyl groups. This structure imparts unique photophysical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the anthracene units and the phenyl groups. The reaction conditions often include the use of palladium catalysts, base (such as potassium carbonate), and solvents like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro-substituted anthracene derivatives.
Scientific Research Applications
N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence characteristics, making it useful in the design of fluorescent probes and sensors.
Materials Science: Employed in the creation of new materials with unique optical properties, such as photon upconversion materials.
Biological Applications: Potential use in bioimaging and as a fluorescent marker due to its strong emission properties.
Mechanism of Action
The mechanism by which N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine exerts its effects is primarily through its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9,10-Dimethylanthracene: Another anthracene derivative with high fluorescence yield, used in photophysical studies.
Uniqueness
N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is unique due to its dual anthracene structure connected through nitrogen atoms, which imparts distinct photophysical properties compared to other anthracene derivatives. This unique structure allows for enhanced stability and specific interactions with light, making it particularly valuable in advanced materials and photophysical research .
Properties
IUPAC Name |
N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H36N2/c1-5-21-37(22-6-1)53(38-23-7-2-8-24-38)51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)54(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPBRYKYNKEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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